molecular formula C16H19N5O3 B243194 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine

6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine

Cat. No. B243194
M. Wt: 329.35 g/mol
InChI Key: VBKNWMNJNOVVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PDE5 inhibitor, is a chemical compound used in scientific research applications. It is a potent inhibitor of phosphodiesterase type 5 (PDE5), which plays an important role in regulating cyclic guanosine monophosphate (cGMP) levels in the body. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.

Mechanism of Action

The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine involves inhibition of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine is an enzyme that breaks down cGMP, which is responsible for relaxing smooth muscle cells and increasing blood flow. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the affected area, which can help alleviate the symptoms of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine are primarily related to its ability to inhibit 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the affected area, which can help alleviate the symptoms of various diseases. The compound has been shown to have potent vasodilatory effects, which make it a potential therapeutic agent for diseases such as cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine in lab experiments include its potency as a 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine inhibitor, its ability to increase cGMP levels, and its vasodilatory effects. The compound has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound for lab experiments. However, the limitations of using the compound in lab experiments include its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. One direction is to further explore its therapeutic potential in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. Another direction is to develop new derivatives of the compound with improved potency and selectivity for 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. Additionally, research can be focused on understanding the molecular mechanisms of the compound's action and its potential side effects. Finally, the compound can be used as a tool compound for studying the role of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine in various physiological processes.

Synthesis Methods

The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine involves several steps. The starting material is 1,3-benzodioxole, which undergoes a series of reactions to form the final product. The key step in the synthesis is the reaction of 1,3-benzodioxole with 4-morpholinyl-2,6-dimethylpyrimidine-5-carbaldehyde in the presence of a catalyst. The reaction yields the intermediate compound, which is then treated with ammonia to form the final product.

Scientific Research Applications

6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively studied for its potential therapeutic applications in various diseases. The compound is a potent inhibitor of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, which plays an important role in regulating cGMP levels in the body. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This makes it a potential therapeutic agent for diseases such as cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.

properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-morpholin-4-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H19N5O3/c17-14-11(7-10-1-2-12-13(8-10)24-9-23-12)15(18)20-16(19-14)21-3-5-22-6-4-21/h1-2,8H,3-7,9H2,(H4,17,18,19,20)

InChI Key

VBKNWMNJNOVVFK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=C(C(=N2)N)CC3=CC4=C(C=C3)OCO4)N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)N)CC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.